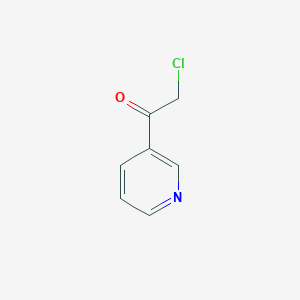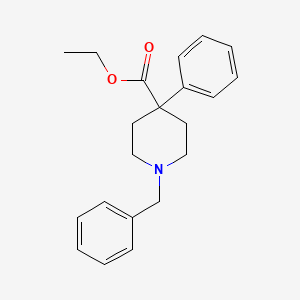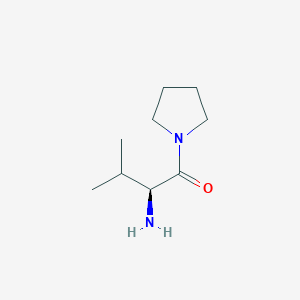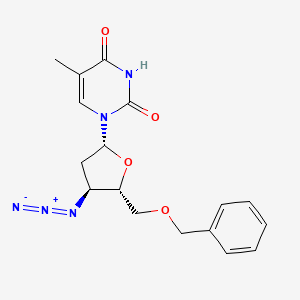
4-(Benzyloxy)butanal
Übersicht
Beschreibung
4-(Benzyloxy)butanal is an organic compound with the molecular formula C11H14O2 It is a derivative of butanal, where a benzyloxy group is attached to the fourth carbon atom of the butanal chain
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)butanal is used in scientific research for its versatility in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable compound in the development of new synthetic methodologies and in the study of reaction mechanisms .
Wirkmechanismus
Target of Action
It is believed to interact with various molecules in diverse ways . It can act as a ligand, binding to specific molecules and exerting influence over their structure and function .
Mode of Action
4-(Benzyloxy)butanal is believed to function as a proton donor . This property enables it to interact with various molecules, leading to the formation of novel compounds and the modification of existing ones .
Biochemical Pathways
It is also used in the preparation of ethyl 6-benzyloxy-2-hexenoate, via Swern oxidation and Wadsworth-Emmons olefination .
Pharmacokinetics
It is a colorless and volatile liquid that exhibits solubility in both water and organic solvents , which suggests it may have good bioavailability.
Result of Action
The result of this compound’s action is the formation of novel compounds and the modification of existing ones . It has served as a catalyst in the synthesis of organic compounds, including esters, amides, and alcohols . It is also used in the preparation of ethyl 6-benzyloxy-2-hexenoate .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. It is known that the compound is a colorless and volatile liquid that exhibits solubility in both water and organic solvents , suggesting that it can adapt to various environments.
Biochemische Analyse
Biochemical Properties
4-(Benzyloxy)butanal plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in oxidation-reduction reactions, such as those catalyzing the oxidation of benzylic positions . These interactions often involve the formation of enzyme-substrate complexes, where this compound acts as a substrate that undergoes transformation through enzymatic activity . The nature of these interactions typically involves hydrogen bonding and electrostatic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the oxidation of alkyl side-chains, leading to changes in cellular redox states . Additionally, it may impact the activity of enzymes involved in cellular respiration and other metabolic pathways, thereby altering the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of reactive intermediates . These intermediates can further interact with other cellular components, resulting in enzyme inhibition or activation and changes in gene expression . The molecular mechanism of action of this compound is thus closely linked to its ability to participate in and modulate biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound can undergo oxidation, leading to the formation of various degradation products . These degradation products can have different effects on cellular function compared to the parent compound. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular redox states and metabolic activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating metabolic pathways and enhancing cellular function. At higher doses, this compound can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the oxidation of benzylic positions . It interacts with enzymes such as oxidases and dehydrogenases, which facilitate its conversion into various metabolites . These metabolic pathways can influence the levels of metabolites within cells and affect overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound in different cellular compartments. The distribution of this compound is crucial for its biological activity, as it determines the sites of its action and potential effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its cellular context. Understanding the subcellular distribution of this compound is essential for elucidating its precise role in cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-(Benzyloxy)butanal can be synthesized starting from 4-benzyloxy-1-butanol. The preparation involves the oxidation of 4-benzyloxy-1-butanol using reagents such as Dess-Martin periodinane or Swern oxidation conditions. The reaction typically proceeds under mild conditions to avoid over-oxidation and to ensure high yield of the desired aldehyde .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale oxidation of 4-benzyloxy-1-butanol using industrial oxidizing agents. The process would be optimized for efficiency, yield, and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form the corresponding carboxylic acid.
Reduction: It can be reduced to 4-(Benzyloxy)butanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted under certain conditions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane, Swern oxidation reagents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: 4-(Benzyloxy)butanoic acid.
Reduction: 4-(Benzyloxy)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- 4-Benzyloxy-1-butanol
- 4-Benzyloxy-2-butanone
- 4-Benzyloxybutanoic acid
Comparison: 4-(Benzyloxy)butanal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol, ketone, and carboxylic acid counterparts. The presence of the benzyloxy group also influences its chemical behavior, making it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
4-phenylmethoxybutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-8H,4-5,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTISZPXYPZNBQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282789 | |
| Record name | 4-(benzyloxy)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5470-84-8 | |
| Record name | 5470-84-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27992 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(benzyloxy)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[(2-Amino-2-methylpropyl)amino]ethanol](/img/structure/B1267896.png)

